tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Synthetic methodology Late-stage functionalization Medicinal chemistry

tert-Butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS 1955507-10-4) is a Boc-protected 2,3-dihydrobenzo[f][1,4]oxazepine building block bearing a synthetically versatile 7-hydroxymethyl substituent. With a molecular formula of C₁₅H₂₁NO₄, a molecular weight of 279.33 g/mol, and a reported purity of ≥98% (NLT 98%), this compound serves as a key intermediate in medicinal chemistry programs targeting kinase inhibitors, hMAO-B inhibitors, and orexin receptor modulators.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 1955507-10-4
Cat. No. B1458718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
CAS1955507-10-4
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)CO
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-6-7-19-13-5-4-11(10-17)8-12(13)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3
InChIKeyOMFJEKPDQUZCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS 1955507-10-4): Core Scaffold Procurement Guide


tert-Butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS 1955507-10-4) is a Boc-protected 2,3-dihydrobenzo[f][1,4]oxazepine building block bearing a synthetically versatile 7-hydroxymethyl substituent . With a molecular formula of C₁₅H₂₁NO₄, a molecular weight of 279.33 g/mol, and a reported purity of ≥98% (NLT 98%), this compound serves as a key intermediate in medicinal chemistry programs targeting kinase inhibitors, hMAO-B inhibitors, and orexin receptor modulators [1]. The benzoxazepine core is a recognized privileged scaffold in drug discovery, and the 7-hydroxymethyl handle enables downstream functionalization strategies—including oxidation, etherification, and sulfonation—that are inaccessible to the commonly procured 7-bromo or 7-amino analogs [1][2].

Why 7-Substituent Selection on the Benzoxazepine Core Is a Critical Procurement Decision for Medicinal Chemistry Programs


The 7-position substituent on the 2,3-dihydrobenzo[f][1,4]oxazepine scaffold directly governs the downstream synthetic trajectory, physicochemical properties, and ultimately the biological profile of the final target molecule [1]. The 7-bromo analog (CAS 740842-73-3) is the most widely cited intermediate for metal-catalyzed cross-coupling reactions, having been scaled to >15 kg for kinase inhibitor manufacture [1]. However, the bromo analog precludes oxidation-based functionalization and imposes a higher logP (predicted ~2.5 vs. ~1.7 for the hydroxymethyl analog) that can complicate lead optimization of CNS-penetrant candidates . The 7-amino analog (CAS 1205750-08-8) has been employed in sEH inhibitor programs with Ki values reported at 0.77 nM, but its nucleophilic amine requires additional protection/deprotection steps in multi-step syntheses [2]. The 7-hydroxymethyl derivative occupies a distinct reactivity niche, enabling direct access to aldehyde, carboxylic acid, ether, and sulfonate ester intermediates without transition metal catalysis, thereby reducing both step count and heavy metal contamination risk in API synthesis .

Quantitative Differentiation Evidence: tert-Butyl 7-(Hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate vs. 7-Bromo, 7-Amino, and 7-Boronic Ester Analogs


Synthetic Handle Orthogonality: Hydroxymethyl Enables Non-Metal-Catalyzed Derivatization Pathways Unavailable to 7-Bromo Analog

The 7-hydroxymethyl substituent provides orthogonal reactivity relative to the widely used 7-bromo analog (CAS 740842-73-3, MW 328.21 g/mol). While the bromo analog is restricted to metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that introduce residual palladium contamination concerns in API synthesis [1], the hydroxymethyl group can be directly oxidized to the corresponding aldehyde or carboxylic acid, converted to sulfonate esters (mesylate/tosylate) for nucleophilic displacement, or elaborated via Mitsunobu etherification—all without transition metals . This reactivity orthogonality reduces the synthetic step count by a minimum of 1–2 steps when the target molecule requires oxygen-linked substituents at the 7-position.

Synthetic methodology Late-stage functionalization Medicinal chemistry

Physicochemical Differentiation: Lower LogP of Hydroxymethyl Analog Relative to 7-Bromo Improves CNS Drug-Likeness Parameters

The predicted logP for the target hydroxymethyl compound is 1.72 (reported as 1.718 on Fluorochem) compared to an estimated logP of approximately 2.5 for the 7-bromo analog (based on the Br substituent constant π = +0.86 relative to H; CH₂OH π ≈ -1.0) [1]. This ~0.8 log unit reduction translates to a predicted 6–7 fold increase in aqueous solubility and aligns more favorably with CNS drug-likeness guidelines (logP <3, TPSA >40 Ų) [2]. The hydroxymethyl compound has a molecular weight of 279.33 g/mol versus 328.21 g/mol for the bromo analog, a 49 g/mol reduction that supports compliance with the Rule of 5 for oral bioavailability .

Physicochemical properties CNS drug discovery ADME optimization

Scalability and Supply Comparison: 7-Bromo Analog Documented at Multi-kg Scale; Hydroxymethyl Analog Available at Research Scale with Equivalent Purity Specifications

The 7-bromo analog has established process-scale manufacturing credentials, with >15 kg produced in a single campaign at 58% overall yield for kinase inhibitor synthesis [1]. The target hydroxymethyl compound is currently supplied at research scale (gram to multi-gram quantities) with a purity specification of 98% (NLT 98%), matching the purity specification of the commercially available 7-bromo analog . While large-scale process development data for the hydroxymethyl analog are not publicly available, the compound's structural simplicity (single stereocenter, no halogen, standard Boc protection) suggests that scalable synthetic routes are feasible through established benzoxazepine cyclization methodology [2].

Process chemistry Supply chain Scale-up

Transition Metal-Free Derivatization vs. 7-Boronic Ester Analog: Hydroxymethyl Enables One-Step Conversion to Aldehyde for Reductive Amination Libraries

The 7-boronic ester analog (CAS 1256784-52-7, MW 375.27 g/mol, purity ≥95%) enables Suzuki-Miyaura diversification but adds 96 g/mol to the scaffold mass and introduces a boron-containing functional group that complicates LC-MS analysis . The target hydroxymethyl compound can be oxidized to the 7-formyl derivative using mild conditions (e.g., Dess-Martin periodinane or Swern oxidation), providing an aldehyde handle for reductive amination with diverse amine libraries—a transformation inaccessible to both the boronic ester and bromo analogs without additional synthetic steps . This direct access to aldehyde functionality supports one-step library enumeration strategies that are increasingly important in DNA-encoded library (DEL) and affinity selection-mass spectrometry (AS-MS) platforms.

Parallel synthesis DNA-encoded libraries Fragment-based drug discovery

Optimal Application Scenarios for tert-Butyl 7-(Hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate Based on Quantitative Differentiation Evidence


CNS-Penetrant hMAO-B Inhibitor Lead Optimization Requiring Low logP and Hydrogen-Bond Donor Capacity

Programs targeting hMAO-B for Parkinson's disease, where brain penetration is essential, benefit from the hydroxymethyl analog's predicted logP of 1.72 versus ~2.5 for the bromo analog . The 7-hydroxymethyl group provides an H-bond donor (OH) that can engage key active-site residues, as demonstrated by the tetrahydrobenzo[f][1,4]oxazepine hMAO-B inhibitors ZM24 and ZM26 that achieved significant isoform selectivity relative to safinamide [1]. The compound serves as a direct precursor to 7-alkoxy and 7-carboxy derivatives for SAR exploration.

Late-Stage Diversification of Kinase Inhibitor Scaffolds Without Transition Metal Contamination Risk

For kinase inhibitor programs where the benzoxazepine core is a key pharmacophore (as evidenced by the mTOR inhibitor program that scaled the 7-bromo analog to >15 kg [2]), the hydroxymethyl analog enables late-stage introduction of oxygen-linked substituents without palladium catalysis. This is critical for programs targeting ATP-binding sites where trace metal contaminants can confound biochemical assay results and complicate regulatory submissions. The compound's 98% purity specification ensures reliable starting material quality for multi-step campaigns .

DNA-Encoded Library (DEL) and Parallel Synthesis of 7-Aminomethyl Benzoxazepine Libraries

The one-step oxidation of the hydroxymethyl group to the 7-formyl intermediate, followed by reductive amination with diverse amine building blocks, provides an efficient 2-step library synthesis route . This avoids the multi-step sequences required when starting from the 7-bromo (cross-coupling + functional group conversion) or 7-boronic ester (Suzuki + conversion) analogs. The reduced molecular weight of intermediates (279.33 vs. 375.27 g/mol for the boronic ester) improves LC-MS detection sensitivity and simplifies purification in high-throughput synthesis workflows.

Orexin Type-2 Receptor Agonist Programs Requiring 7-Oxygenated Benzoxazepine Derivatives

Patent literature (AU2023256034A1) describes oxazepine derivatives with potent orexin type-2 receptor agonist activity for narcolepsy and hypersomnia indications [3]. For structure-activity relationship (SAR) studies exploring 7-alkoxy or 7-acyloxy substituents, the hydroxymethyl analog provides a direct etherification or esterification entry point, eliminating the need for initial halogenation followed by displacement, thereby reducing the synthetic sequence by at least one step compared to the unsubstituted or halo-substituted analogs.

Quote Request

Request a Quote for tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.